molecular formula C16H10N2O6 B2508198 (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone CAS No. 400076-08-6

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone

Cat. No.: B2508198
CAS No.: 400076-08-6
M. Wt: 326.264
InChI Key: NGFCXQJABWHOHN-UHFFFAOYSA-N
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Description

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a methyl group and a nitro group, as well as a methanone group attached to a nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzofuran followed by Friedel-Crafts acylation with 4-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and functional groups.

Comparison with Similar Compounds

    (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.

    (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: The presence of two nitro groups in (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone makes it unique compared to its analogs

Biological Activity

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes both methyl and nitro substituents on the benzofuran ring and a nitrophenyl group attached via a methanone linkage. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is this compound. Its molecular formula is C16H12N2O6C_{16}H_{12}N_2O_6, and it has a molecular weight of 328.28 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Benzofuran RingContains methyl and nitro substitutions
Methanone GroupLinks to a nitrophenyl substituent
Molecular FormulaC16H12N2O6C_{16}H_{12}N_2O_6
Molecular Weight328.28 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Nitration of 3-methylbenzofuran : This step introduces the nitro group.
  • Friedel-Crafts acylation : The nitrophenyl group is attached using acyl chloride in the presence of Lewis acids like aluminum chloride.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including those with similar structures to this compound. The compound's potential effectiveness against Gram-positive and Gram-negative bacteria has been evaluated through disc diffusion methods, demonstrating promising inhibitory zones against several pathogens.

PathogenInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli20
Pseudomonas aeruginosa22

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. The structure–activity relationship (SAR) indicates that the presence of nitro groups significantly enhances inhibitory potency.

Key Findings:

  • IC50 Values : The compound exhibited an IC50 value comparable to standard inhibitors, suggesting its potential as a therapeutic agent.
CompoundIC50 (µM)Target Enzyme
(3-Methyl-5-nitro...)62.10Acetylcholinesterase
Galantamine28.08Acetylcholinesterase

Cytotoxicity Studies

Cell viability assays conducted on SH-SY5Y neuroblastoma cells revealed that at therapeutic concentrations, this compound did not exhibit significant cytotoxic effects, indicating its safety profile for further development.

Case Studies

A recent case study explored the effects of various benzofuran derivatives on cognitive function in animal models. The study concluded that compounds structurally similar to (3-Methyl-5-nitro...) improved memory retention and reduced neuroinflammation markers.

Properties

IUPAC Name

(3-methyl-5-nitro-1-benzofuran-2-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6/c1-9-13-8-12(18(22)23)6-7-14(13)24-16(9)15(19)10-2-4-11(5-3-10)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFCXQJABWHOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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